N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

Catalog No.
S3536072
CAS No.
190520-68-4
M.F
C9H11N3O5S
M. Wt
273.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

CAS Number

190520-68-4

Product Name

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

IUPAC Name

N,N-dimethyl-4-nitro-2-sulfamoylbenzamide

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

InChI

InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17)

InChI Key

VTOWSZKEPNGZRY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
  • Chemical Reference Standard: Several chemical suppliers offer N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, often highlighting its utility as a research reference standard [, , ]. These standards are vital for researchers performing analysis of unknown samples, ensuring the accuracy of their identifications.

  • Potential Research Areas: The structure of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide incorporates functional groups that might be of interest for researchers in various fields. The nitro group suggests potential applications in studies related to nitric oxide biology []. The sulfamoyl group is a common feature in pharmaceuticals, so this molecule could be of interest in medicinal chemistry research, although there is no public information on its specific activity.

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is a synthetic compound belonging to the sulfonamide family, characterized by its molecular formula C9H11N3O5SC_9H_{11}N_3O_5S and a molecular weight of approximately 273.27 g/mol. This compound features a nitro group and a sulfonamide moiety, making it an important intermediate in various chemical syntheses, particularly in the development of herbicides such as Foramsulfuron .

The structure of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can be represented by its canonical SMILES notation: CN(C)C(=O)c1ccc(cc1S(=O)(=O)N)[N+](=O)[O-]. This representation highlights the arrangement of atoms and functional groups within the molecule, including the dimethylamino group and the sulfonamide linkage .

Typical of sulfonamides and amides. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding amine and carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's biological activity and properties.

These reactions are fundamental for modifying the compound for specific applications or studying its degradation pathways .

The synthesis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide typically involves several steps:

  • Nitration: Introduction of the nitro group into a suitable benzene derivative.
  • Sulfonylation: Reaction with sulfuric acid or a sulfonyl chloride to introduce the sulfonamide functional group.
  • Methylation: Use of methylating agents (e.g., dimethyl sulfate) to introduce the dimethylamino group.

These steps may vary based on starting materials and desired purity levels .

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide finds applications primarily in agricultural chemistry as an intermediate for synthesizing herbicides. Its unique structure allows it to interact effectively with biological systems, making it valuable for developing crop protection agents. Additionally, it may have potential uses in pharmaceuticals, particularly in designing compounds with antibacterial properties .

Interaction studies involving N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide often focus on its behavior in biological systems and its degradation products. For example, research has shown that related compounds can undergo degradation influenced by pH levels, which is critical for understanding their environmental impact and safety profiles during agricultural use . Furthermore, studies on similar compounds have indicated potential interactions with metabolic enzymes, which could inform future pharmacological applications.

Several compounds share structural features with N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N,N-Dimethyl-4-nitrobenzamideC9H10N2O3Contains a nitro groupLacks sulfonamide functionality
NitisinoneC10H10F3N3O3Triketone herbicideUsed in medical treatment for metabolic diseases
SulfamethoxazoleC10H11N3O3SAntibacterial agentContains a different sulfonamide structure
ForamsulfuronC12H14N4O5SHerbicide with a complex structureDirectly synthesized from intermediates like N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

These comparisons illustrate that while N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide shares similarities with other compounds, its specific functional groups and chemical reactivity set it apart, particularly in agricultural applications .

XLogP3

-0.2

Dates

Modify: 2023-08-19

Explore Compound Types